3-(3-chlorophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]propanamide
Description
3-(3-Chlorophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]propanamide is a propanamide derivative featuring a 3-chlorophenyl group linked to a propanamide backbone. The molecule’s distinguishing structural elements include a pyrazole ring and a thiophene moiety attached via an ethyl bridge to the amide nitrogen.
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS/c19-15-5-1-4-14(12-15)7-8-18(23)20-13-16(17-6-2-11-24-17)22-10-3-9-21-22/h1-6,9-12,16H,7-8,13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTBUQVKSBIXCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)NCC(C2=CC=CS2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The target compound’s structure can be compared to analogs with substitutions in the aromatic, heterocyclic, or linker regions:
Key Observations:
- Aromatic Substitutions: The 3-chlorophenyl group in the target compound is retained in and , but replaced with methylphenyl or ethylphenyl in . Chlorine’s electron-withdrawing effects may enhance binding affinity in certain receptors compared to non-halogenated analogs .
- Heterocyclic Moieties: The pyrazole-thiophene combination in the target compound contrasts with benzothiazole () or tetrazole ().
- Linker Modifications: The ethyl linker in the target compound provides flexibility, whereas rigid linkers (e.g., tetrazole in ) could restrict conformational freedom, affecting target selectivity.
Q & A
Q. Critical conditions :
- Temperature : Pyrazole and thiophene formation often requires 60–80°C for optimal cyclization.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates.
- Purification : Column chromatography or recrystallization is essential to isolate the final product with >95% purity.
Basic: Which spectroscopic and analytical techniques are most reliable for confirming the structural integrity of this compound?
Answer:
A combination of techniques is required:
Advanced: How can researchers optimize the coupling reaction step to address low yields or impurities?
Answer:
Common challenges include competing side reactions (e.g., hydrolysis of the acyl chloride) or steric hindrance from the thiophene-pyrazole moiety. Optimization strategies:
- Reagent selection : Use in situ activation with EDCI/HOBt instead of pre-formed acyl chlorides to reduce hydrolysis.
- Solvent optimization : Switch to THF or DCM with molecular sieves to minimize water interference.
- Temperature control : Maintain 0–5°C during coupling to suppress side reactions.
- Catalytic additives : Add DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
Q. Example protocol :
Dissolve 3-(3-chlorophenyl)propanoic acid (1.0 equiv) and EDCI (1.2 equiv) in DCM.
Add HOBt (1.1 equiv) and stir at 0°C for 30 min.
Introduce the amine derivative (1.05 equiv) and DMAP (0.1 equiv).
Warm to room temperature and stir for 12 hours.
Purify via flash chromatography (hexane:EtOAc, 3:1).
Advanced: How do structural modifications to the pyrazole or thiophene moieties influence the compound's biological activity?
Answer:
Modifications alter electronic properties and steric bulk, impacting target binding:
- Pyrazole substitution : Replacing the 1H-pyrazole with a methylated derivative (e.g., 1-methylpyrazole) increases lipophilicity, enhancing blood-brain barrier penetration but reducing solubility .
- Thiophene position : Switching from thiophen-2-yl to thiophen-3-yl disrupts π-stacking interactions with aromatic residues in enzyme active sites, as shown in docking studies .
Case study :
A derivative with a 5-(furan-3-yl)thiophen-2-yl group exhibited 40% higher inhibition of kinase X compared to the parent compound, attributed to improved hydrogen bonding with the ATP-binding pocket .
Advanced: How can discrepancies in crystallographic data (e.g., bond angles or space groups) be resolved during structural analysis?
Answer:
Discrepancies often arise from twinning, disorder, or poor data resolution. Mitigation steps:
Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets.
Refinement software : Employ SHELXL with TWIN and BASF commands to model twinning .
Validation tools : Check using PLATON or CCDC Mercury for symmetry errors.
Example : A reported structure with ambiguous Cl–C bond lengths (1.70–1.78 Å) was resolved by refining anisotropic displacement parameters and applying Hirshfeld rigid-bond tests .
Advanced: What experimental designs are recommended to elucidate the compound's mechanism of action in biological systems?
Answer:
A multi-modal approach is critical:
Target identification :
- SPR (Surface Plasmon Resonance) : Screen against kinase or GPCR libraries to identify binding partners.
- CRISPR-Cas9 knockout : Validate target relevance by observing loss of activity in knockout cell lines.
Pathway analysis :
- Phosphoproteomics : Use LC-MS/MS to map signaling changes post-treatment.
- Reporter assays : Engineer cells with luciferase reporters downstream of suspected pathways (e.g., NF-κB).
Structural studies :
- Cryo-EM or X-ray crystallography : Resolve compound-target complexes to identify key interactions (e.g., hydrogen bonds with pyrazole N-atoms) .
Q. Example workflow :
Treat HEK293 cells with the compound (10 µM, 24h).
Perform pull-down assays with biotinylated probes.
Identify bound proteins via mass spectrometry.
Validate hits using siRNA silencing and dose-response assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
